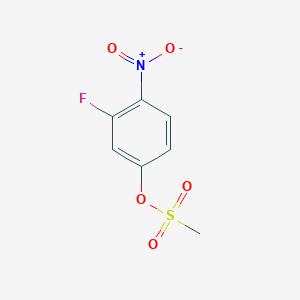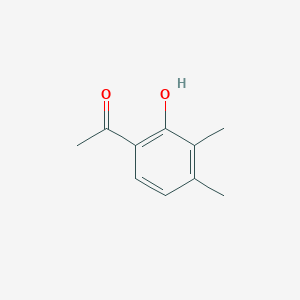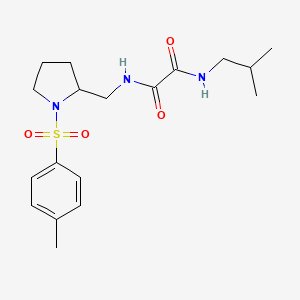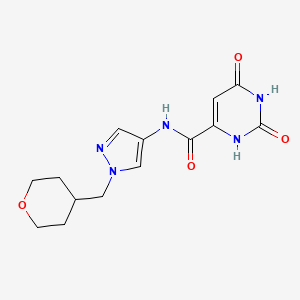
3-Fluoro-4-nitrophenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-nitrophenyl methanesulfonate is an organic compound with the molecular formula C7H6FNO5S It is a derivative of phenyl methanesulfonate, where the phenyl ring is substituted with a fluorine atom at the 3-position and a nitro group at the 4-position
Applications De Recherche Scientifique
3-Fluoro-4-nitrophenyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling or cross-linking studies.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Safety and Hazards
Orientations Futures
The versatile applications of similar compounds, such as 4-fluoro-3-nitrophenyl azide, in the field of surface engineering, immobilization of biomolecules, and rapid diagnostics have been highlighted . This suggests potential future directions for the use of 3-Fluoro-4-nitrophenyl methanesulfonate in similar applications.
Mécanisme D'action
Target of Action
Similar compounds have been used in the suzuki–miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organic group .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura coupling reaction, in which similar compounds are used, plays a significant role in the synthesis of various organic compounds .
Result of Action
In the context of suzuki–miyaura coupling, the result of the reaction is the formation of a new carbon–carbon bond .
Action Environment
The suzuki–miyaura coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-nitrophenyl methanesulfonate typically involves the reaction of 3-fluoro-4-nitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-Fluoro-4-nitrophenol+Methanesulfonyl chloride→3-Fluoro-4-nitrophenyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-nitrophenyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 3-fluoro-4-nitroaniline when using ammonia.
Reduction: 3-Fluoro-4-aminophenyl methanesulfonate.
Oxidation: Products vary based on the oxidizing agent and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-nitrophenyl methanesulfonate: Similar structure but with the positions of the fluorine and nitro groups reversed.
3-Chloro-4-nitrophenyl methanesulfonate: Chlorine atom instead of fluorine.
3-Fluoro-4-nitrophenyl tosylate: Tosylate group instead of methanesulfonate.
Uniqueness
3-Fluoro-4-nitrophenyl methanesulfonate is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and the types of reactions it undergoes. The presence of the fluorine atom can also enhance the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical applications.
Propriétés
IUPAC Name |
(3-fluoro-4-nitrophenyl) methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO5S/c1-15(12,13)14-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPALWRYCGGBIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC(=C(C=C1)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2359799.png)

![Methyl 3-(4-benzoylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359802.png)


![1-Methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-amine](/img/structure/B2359805.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2359806.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2359807.png)


![diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate](/img/structure/B2359814.png)

